molecular formula C9H9N5S B1483126 4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098086-89-4

4-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1483126
CAS RN: 2098086-89-4
M. Wt: 219.27 g/mol
InChI Key: RCSDRZKVVSXTTC-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized using various strategies. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene derivatives can be confirmed by techniques such as FTIR, MS and 1H-NMR .


Chemical Reactions Analysis

Thiophenes can undergo various types of reactions including electrophilic, nucleophilic or radical reactions . For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields .


Physical And Chemical Properties Analysis

Thiophene derivatives display excellent chemical and thermal stability as well as distinct photophysical and electrochemical properties . These properties can be regulated by the substitution patterns on porphin and the coordinated metal ions .

Scientific Research Applications

Anti-Tumor Applications

A study on the synthesis and characterization of some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor agents. These compounds, synthesized via reactions involving thiophene derivatives, showed promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating their potential as anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activity

Research on microwave-assisted synthesis of substituted benzofuran-3(2H)-ones, containing thiophene and pyrazole scaffolds, highlighted their significant antimicrobial activity. These hybrid compounds showed promising activity against several fungal and bacterial strains, suggesting the role of thiophene-pyrazole derivatives in developing new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).

Development of Schiff Bases

Another study focused on the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including thiophene-pyrazole derivatives. These compounds were tested for their biological activity against various bacteria and fungi, displaying selective antimicrobial properties. This research underscores the versatility of thiophene-pyrazole derivatives in creating bioactive materials (Hamed et al., 2020).

Anti-Inflammatory and Analgesic Activities

The synthesis and evaluation of thiophene-based azo dyes incorporating pyrazolone moiety also revealed that these compounds exhibit anti-inflammatory and analgesic activities. This suggests their potential application in developing therapeutic agents for treating inflammation and pain (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the target they interact with. For instance, some thiophene derivatives have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on their specific structure. For example, 4-(Thiophen-3-yl)aniline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The demand for new materials and medicines encourages the development of new methods for the synthesis of thiophene derivatives, as well as improvements to existing ones . Future research may focus on developing cheaper, environmentally friendly, effective, and selective reaction procedures .

properties

IUPAC Name

4-(azidomethyl)-1-methyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-14-5-8(4-11-13-10)9(12-14)7-2-3-15-6-7/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSDRZKVVSXTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CSC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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